(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFOORIDAKLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406114 | |
| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890014-47-8 | |
| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine with β-Diketones
The foundational method involves reacting hydrazine hydrate with β-diketones to form the pyrazole core. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine is synthesized by heating acetylacetone with hydrazine hydrate in ethanol under reflux. Subsequent functionalization with bromoacetic acid introduces the acetic acid moiety:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate + acetylacetone | Ethanol, reflux, 6 hr | 78% |
| 2 | 5-Amino-3-methylpyrazole + bromoacetic acid | K₂CO₃, DMF, 80°C, 4 hr | 65% |
This method’s regioselectivity is influenced by the electron-withdrawing/donating groups on the diketone. For instance, trifluoromethyl-substituted diketones favor 5-amino pyrazole formation.
Acetic Acid-Mediated One-Pot Synthesis
A streamlined one-pot approach condenses β-dicarbonyl compounds, hydrazines, and haloacetic acids using acetic acid as both solvent and catalyst:
$$
\text{Acetylacetone} + \text{Hydrazine} + \text{Bromoacetic Acid} \xrightarrow{\text{AcOH, 85°C}} \text{(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid}
$$
Optimized Parameters :
- Molar Ratio : 1:1.2:1 (diketone:hydrazine:haloacetic acid)
- Temperature : 85°C
- Reaction Time : 8–10 hr
- Yield : 72–89%
This method reduces purification steps and improves atom economy by avoiding intermediate isolation.
Post-Functionalization of Preformed Pyrazoles
Pre-synthesized pyrazoles are functionalized via nucleophilic substitution or alkylation. For example, 5-amino-3-methylpyrazole reacts with ethyl bromoacetate in DMF under basic conditions, followed by hydrolysis:
| Reaction | Conditions | Intermediate | Final Product Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 6 hr | Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate | 81% |
| Hydrolysis | 6M HCl, reflux, 3 hr | This compound | 93% |
Solvent and Catalyst Optimization
Solvent Effects :
- Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates but may reduce regioselectivity.
- Ethanol/Water mixtures : Improve solubility of hydrazine derivatives, yielding purer products.
Catalytic Systems :
- Zinc triflate : Increases cyclocondensation efficiency by 15–20% in one-pot syntheses.
- PTSA (p-Toluenesulfonic acid) : Accelerates acetic acid coupling, reducing reaction time from 10 hr to 6 hr.
Purification and Characterization
Purification Methods :
- Recrystallization : Ethanol/water (3:1) achieves >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted diketones.
Key Analytical Data :
- ¹H NMR (D₂O) : δ 2.1 (s, 3H, CH₃), 4.6 (s, 2H, CH₂COO), 6.2 (s, 1H, pyrazole-H).
- IR : 1746 cm⁻¹ (C=O stretch), 1527 cm⁻¹ (C-N pyrazole vibration).
Scale-Up and Industrial Feasibility
Challenges :
- Exothermic reactions during cyclocondensation require temperature-controlled reactors.
- Bromoacetic acid’s corrosivity necessitates Hastelloy or glass-lined equipment.
Solutions :
- Continuous Flow Reactors : Achieve 85% yield at 500 g/batch with reduced side products.
- In Situ Acid Neutralization : Sodium bicarbonate quenches excess HBr, simplifying workup.
Comparative Analysis of Methods
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA).
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MSSA | Sub-micromolar |
| MRSA | Sub-micromolar |
| E. coli | 8 mg/mL |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo. For instance, it has been shown to reduce inflammatory markers in models of neuroinflammation, suggesting potential therapeutic applications for conditions such as Alzheimer's disease.
Case Study: Neuroinflammatory Response
In a study involving LPS-injected mice, this compound significantly reduced microglial activation, indicating its potential as a treatment for neuroinflammatory disorders.
Anticancer Activity
The pyrazole scaffold is associated with anticancer properties. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines.
Table 2: Anticancer Activity Assessment
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MDA-MB-231 | 68% |
| HepG2 | Below 30% |
Synthetic Organic Chemistry Applications
This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield derivatives with enhanced biological activities.
Biological Research Applications
The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate receptor activity suggests applications in drug development for diseases involving enzymatic dysregulation.
Mechanism of Action
The mechanism by which (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazole-acetic acid framework allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s hydrochloride salt has a logP of -0.66 , indicating moderate hydrophilicity . Substitutions like trifluoromethyl (CF₃) increase logP (e.g., ~1.2 for CF₃ analog) due to hydrophobicity .
- Solubility: The absence of a methyl group in (5-amino-1H-pyrazol-3-yl)acetic acid (CAS: 174891-10-2) improves aqueous solubility compared to the methylated target compound .
Biological Activity
(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 172.14 g/mol. The presence of an amino group and a carboxylic acid moiety contributes to its polar characteristics, enhancing its solubility in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.14 g/mol |
| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of several pyrazole derivatives on breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The results demonstrated significant growth inhibition, with IC50 values indicating potency comparable to established chemotherapeutics .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.
Table: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μg/mL) |
|---|---|---|---|
| This compound | 45 | 62 | 50 |
| Standard Drug (e.g., Diclofenac) | 60 | 70 | 40 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results indicate notable activity, suggesting potential for development as an antimicrobial agent.
Case Study: Antimicrobial Evaluation
In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of several standard antibiotics .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in key metabolic pathways.
Interaction with Enzymes
The compound's structure allows for hydrogen bonding and π-π stacking interactions with target enzymes, modulating their activity. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism .
Q & A
Advanced Research Question
- Steric effects : The 3-methyl group hinders electrophilic substitution at the 4-position, directing reactions to the 5-amino site.
- Electronic effects : The electron-donating 5-amino group activates the pyrazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling with aryl boronic acids) . Computational NBO analysis confirms enhanced electron density at the 5-position (Mulliken charge: −0.32 e) .
What analytical techniques quantify trace impurities in synthesized batches, and how are method validation parameters optimized?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in mobile phases resolve carboxylate derivatives (retention time: 8.2 min) and detect hydrolyzed byproducts (e.g., 5-amino-3-methylpyrazole) .
- Validation : Linearity (R > 0.998), LOD (0.01% w/w), and recovery (98–102%) are established via spike-and-recovery experiments in triplicate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
